molecular formula C10H11FN2O2 B2878660 4-(3-Fluoropyridine-4-carbonyl)morpholine CAS No. 1493629-85-8

4-(3-Fluoropyridine-4-carbonyl)morpholine

Cat. No.: B2878660
CAS No.: 1493629-85-8
M. Wt: 210.208
InChI Key: XOZMFYIMKHCMCM-UHFFFAOYSA-N
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Description

4-(3-Fluoropyridine-4-carbonyl)morpholine: is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 3-position of the pyridine ring and a morpholine group attached to the 4-position via a methanone linkage. The unique structure of this compound imparts specific chemical and biological properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoropyridine-4-carbonyl)morpholine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality .

Mechanism of Action

The mechanism of action of 4-(3-Fluoropyridine-4-carbonyl)morpholine involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and morpholine group contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the enzyme’s function . Additionally, the compound may interact with cellular pathways, affecting signal transduction and cellular responses .

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c11-9-7-12-2-1-8(9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZMFYIMKHCMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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